molecular formula C11H13NO4 B13892230 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid

3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid

Cat. No.: B13892230
M. Wt: 223.22 g/mol
InChI Key: AHVUYIZMAGBUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid is an organic compound characterized by a propanoic acid backbone substituted with a 2,4-dimethyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid typically involves the nitration of 2,4-dimethylphenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid depends on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Similar in structure but lacks the nitro and dimethyl substitutions.

    3-(4-Hydroxy-3-nitrophenyl)propanoic acid: Similar but with a hydroxyl group instead of dimethyl groups.

    2-Methyl-3-(4-nitrophenyl)propanoic acid: Similar but with a different substitution pattern on the aromatic ring.

Uniqueness

3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid is unique due to the presence of both nitro and dimethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-(2,4-dimethyl-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-7-3-4-9(5-6-10(13)14)8(2)11(7)12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)

InChI Key

AHVUYIZMAGBUHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CCC(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.